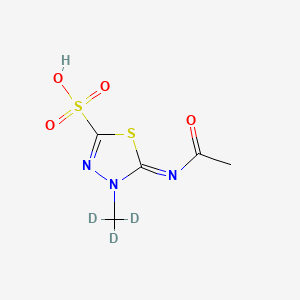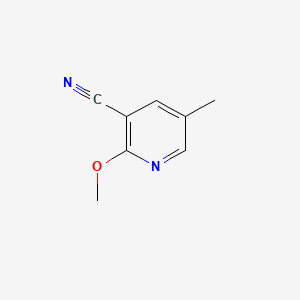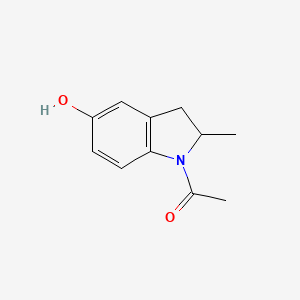
RCS-8
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-8 involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-cyclohexylethyl)indole in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling and safety measures due to the compound’s classification as a controlled substance .
Chemical Reactions Analysis
Types of Reactions
RCS-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
RCS-8 has been primarily used in forensic and toxicological research due to its presence in herbal incense products. It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in various samples . Additionally, this compound is studied for its pharmacological effects and potential interactions with cannabinoid receptors .
Mechanism of Action
RCS-8 exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 receptor. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
RCS-8 is similar to other synthetic cannabinoids such as JWH-250 and RCS-4. it is unique due to the presence of the 1-(2-cyclohexylethyl) group, which is expected to result in different pharmacological properties and potency . Other similar compounds include:
JWH-250: An analogue with a 1-pentyl group instead of the 1-(2-cyclohexylethyl) group.
RCS-4: Another synthetic cannabinoid with different substituents on the indole ring.
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFBMXCQIKYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158821 | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345970-42-4 | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RCS-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: The molecular formula of SR-18 (1-(2-Cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is C25H29NO2, and its molecular weight is 375.5 g/mol.
A: While the provided research papers do not contain detailed spectroscopic data, one paper mentions the use of high-resolution mass spectrometry (HRMS) to identify SR-18 metabolites. [] This technique helps determine the mass-to-charge ratio of ions with high accuracy, aiding in structural elucidation.
A: The research papers primarily focus on identifying and characterizing SR-18 metabolites in a human hepatocyte model. [] Therefore, specific details regarding the impact of structural modifications on SR-18's activity, potency, and selectivity are not provided.
A: Research indicates that SR-18 undergoes extensive metabolism in human hepatocytes, primarily through oxidation, demethylation, and glucuronidation. [] Major metabolic products include hydroxyphenyl SR-18 glucuronide, various hydroxycyclohexyl-hydroxyphenyl SR-18 glucuronides, hydroxyphenyl SR-18, and the demethyl-hydroxycyclohexyl SR-18 glucuronide.
A: High-resolution mass spectrometry (HRMS) coupled with time-of-flight (TOF) analysis is a key technique for identifying and characterizing SR-18 and its metabolites. [] This method enables the detection and structural elucidation of various metabolic products based on their accurate mass and fragmentation patterns.
ANone: The provided research papers do not provide information about the immunogenicity or potential immunological responses associated with SR-18.
A: The research primarily focuses on the metabolic fate of SR-18. [] Therefore, information regarding alternative compounds or substitutes with comparable properties is not discussed in the provided papers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












